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For researchers, scientists, and professionals in drug development, a thorough understanding

of the physicochemical properties of molecules like hexachlorocyclopropane is paramount.

This guide provides a detailed comparison of computationally predicted and experimentally

determined properties of hexachlorocyclopropane, offering insights into the accuracy of

theoretical models and a solid foundation for further research.

This document summarizes key thermodynamic and structural properties of

hexachlorocyclopropane derived from both theoretical calculations and laboratory

experiments. All quantitative data is presented in clear, tabular formats for straightforward

comparison. Detailed methodologies for both the computational predictions and experimental

determinations are provided to ensure a comprehensive understanding of the data's origins.

Comparison of Physicochemical Properties
The following table summarizes the available computational and experimental data for various

properties of hexachlorocyclopropane. The computational values are primarily derived from

group contribution methods, which are widely used for property estimation in the absence of

experimental data.
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Property Computational Value Experimental Value

Thermodynamic Properties

Standard Gibbs Free Energy

of Formation (kJ/mol)
-68.34 (Joback)[1] Not Available

Enthalpy of Formation

(Standard Conditions, kJ/mol)
-121.85 (Joback)[1] Not Available

Enthalpy of Fusion (kJ/mol) 10.09 (Joback)[1] 18.600[2]

Enthalpy of Vaporization

(kJ/mol)
44.42 (Joback)[1] Not Available

Physical Properties

Normal Boiling Point (K) 490.74 (Joback)[1] 448.25[3]

Normal Melting Point (K) 384.25 (Joback)[1] 376[2]

Vapor Pressure (mmHg at

25°C)
Not Available 1.57[3]

Molecular Properties

Octanol/Water Partition

Coefficient (logP)
3.522 (Crippen)[1] Not Available

Methodologies and Protocols
A clear understanding of the methods used to generate this data is crucial for its correct

interpretation and application.

Computational Methods
The computational data presented here are primarily based on established group contribution

methods. These methods estimate the properties of a molecule by summing the contributions

of its individual functional groups.

Joback Method: This is a group contribution method used to estimate a range of

thermodynamic properties from the molecular structure alone. It assumes that there are no
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interactions between the functional groups and relies on additive contributions. The

properties estimated using the Joback method in this guide include the standard Gibbs free

energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, and

normal boiling point.

Crippen Method: The Crippen method is an atom-based approach for calculating the octanol-

water partition coefficient (logP). It involves classifying atoms into different types based on

their chemical environment and summing their respective contributions to the overall logP

value.

Experimental Methods
The experimental data cited in this guide were obtained through various laboratory techniques.

Boiling Point Determination: The experimental boiling point was determined at a pressure of

760 mmHg.

Vapor Pressure Measurement: The vapor pressure was measured at a constant temperature

of 25°C.

Calorimetry: The enthalpy of fusion was determined by measuring the heat flow during the

phase transition from solid to liquid.

X-ray Crystallography: The crystal structure of hexachlorocyclopropane was determined

using single-crystal X-ray diffraction. This technique involves diffracting X-rays through a

crystal and analyzing the resulting diffraction pattern to determine the precise arrangement of

atoms in the crystal lattice. While the full structural parameters (bond lengths and angles)

were not available in the immediate search results, the unit cell parameters and space group

have been reported.

Data Comparison Workflow
The following diagram illustrates the workflow for comparing computational and experimental

data for a given molecule like hexachlorocyclopropane.
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Comparison workflow for computational and experimental data.

Discussion
The comparison reveals some discrepancies between the computationally predicted and

experimentally measured values. For instance, the Joback method overestimates the normal

boiling point by approximately 42.5 K. Similarly, there is a notable difference between the

calculated and experimental enthalpy of fusion. These differences can be attributed to the

inherent approximations in the group contribution methods, which do not account for the

specific intramolecular interactions and steric effects present in a strained ring system like

cyclopropane.
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The lack of experimental data for several key thermodynamic properties, such as the enthalpy

of formation and Gibbs free energy of formation, highlights an area where further experimental

investigation is warranted. Such data would be invaluable for refining computational models

and providing a more complete understanding of the thermochemistry of

hexachlorocyclopropane.

In conclusion, while computational methods provide useful estimations, particularly for

properties that are difficult to measure experimentally, experimental data remains the gold

standard for accuracy. This guide underscores the importance of a synergistic approach, where

computational predictions guide experimental work, and experimental results are used to

validate and improve theoretical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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